molecular formula C12H20Cl2N2O2S B8127532 4-((Piperidin-4-ylmethyl)sulfonyl)aniline dihydrochloride

4-((Piperidin-4-ylmethyl)sulfonyl)aniline dihydrochloride

Cat. No.: B8127532
M. Wt: 327.3 g/mol
InChI Key: HVDNXQGSMHWHES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((Piperidin-4-ylmethyl)sulfonyl)aniline dihydrochloride is a chemical compound with the molecular formula C12H18N2O2S.2HCl and a molecular weight of 327.27 g/mol . This compound is characterized by the presence of a piperidine ring, a sulfonyl group, and an aniline moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Piperidin-4-ylmethyl)sulfonyl)aniline dihydrochloride typically involves the reaction of 4-(piperidin-4-ylmethyl)sulfonyl)aniline with hydrochloric acid. The reaction is carried out under controlled conditions to ensure high yield and purity. The key steps in the synthesis include:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and purification systems to ensure the compound meets the required specifications for purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-((Piperidin-4-ylmethyl)sulfonyl)aniline dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

4-((Piperidin-4-ylmethyl)sulfonyl)aniline dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-((Piperidin-4-ylmethyl)sulfonyl)aniline dihydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((Piperidin-4-ylmethyl)sulfonyl)aniline dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dihydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .

Properties

IUPAC Name

4-(piperidin-4-ylmethylsulfonyl)aniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S.2ClH/c13-11-1-3-12(4-2-11)17(15,16)9-10-5-7-14-8-6-10;;/h1-4,10,14H,5-9,13H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVDNXQGSMHWHES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CS(=O)(=O)C2=CC=C(C=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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